
m-PEG13-acid
Overview
Description
m-PEG13-acid (methoxy-polyethylene glycol-13-carboxylic acid) is a polyethylene glycol (PEG) derivative featuring a methoxy-terminated PEG chain with 13 ethylene oxide units and a terminal carboxylic acid group. This compound is widely utilized in bioconjugation and drug delivery systems, particularly in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), where it serves as a hydrophilic linker to connect E3 ligase ligands and target protein binders . The carboxylic acid group enables covalent coupling with amines or other nucleophiles via carbodiimide chemistry, facilitating stable amide bond formation. Its PEG spacer enhances solubility, reduces immunogenicity, and improves pharmacokinetic properties of conjugated molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG13-acid involves the reaction of polyethylene glycol with a carboxylic acid derivative. The terminal carboxylic acid can be introduced through various synthetic routes, including esterification and amidation reactions. Common reagents used in these reactions include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N’-diisopropylcarbodiimide (DIC), as well as coupling agents like 1-hydroxybenzotriazole (HOBt) and N,N-diisopropylethylamine (DIPEA) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification or amidation processes. These processes are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions. The product is then purified through techniques such as column chromatography and recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: m-PEG13-acid primarily undergoes bioconjugation reactions, where it covalently links biomolecules like proteins, peptides, and drugs. The carboxylic acid group can participate in various chemical reactions, particularly in the formation of amide bonds.
Common Reagents and Conditions:
Amide Bond Formation: The carboxylic acid group of this compound reacts with primary amines in the presence of coupling agents like EDC or HATU.
Major Products Formed:
Scientific Research Applications
Chemical and Biochemical Properties
Chemical Structure:
- m-PEG13-acid contains a PEG chain with a terminal carboxylic acid group, which facilitates its reactivity with primary amines to form stable amide bonds.
Biochemical Properties:
- The compound enhances the solubility and stability of therapeutic agents, making it suitable for various biomedical applications. Its hydrophilic nature allows for improved bioavailability of drugs when conjugated with this compound.
Scientific Research Applications
This compound is employed in several key areas:
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Drug Delivery Systems:
- Enhanced Solubility: this compound improves the solubility of poorly water-soluble drugs, increasing their therapeutic efficacy.
- Prolonged Circulation Time: Studies have shown that drugs linked to this compound exhibit extended circulation times in the bloodstream, which is crucial for effective treatment outcomes in conditions like cancer.
-
Bioconjugation:
- Targeted Delivery: It is used to conjugate biomolecules such as proteins and peptides, allowing for targeted delivery mechanisms that enhance therapeutic effects while minimizing side effects.
- Controlled Release: The compound facilitates controlled release profiles for therapeutic agents, improving patient compliance and treatment efficiency.
- Nanotechnology:
-
Surface Modification:
- Improved Biocompatibility: The compound is used to modify surfaces of medical devices to enhance biocompatibility and reduce non-specific binding, which is essential in biomedical applications.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound in various applications:
- Drug Delivery Systems: Research indicates that conjugating drugs with this compound significantly enhances their stability and solubility, leading to improved therapeutic outcomes. For instance, studies demonstrate that this compound-modified drugs show reduced renal clearance compared to non-modified counterparts.
- Immunogenicity Assessments: In assessments of PEGylated compounds' immunogenicity, this compound was found to elicit a lower incidence of anti-PEG antibodies compared to other PEG derivatives. This suggests a potential advantage in therapeutic applications where minimizing immune responses is critical.
- Biodistribution Studies: Investigations reveal that this compound-conjugated drugs accumulate more effectively at target sites while exhibiting lower systemic toxicity. This property is particularly beneficial in cancer therapy, where targeted delivery is essential for reducing side effects.
Mechanism of Action
The mechanism of action of m-PEG13-acid involves its ability to form stable amide bonds with primary amine groups on biomolecules. This bioconjugation process enhances the solubility and stability of the resulting conjugates, facilitating their use in various applications. The PEG spacer provides steric hindrance, reducing non-specific interactions and improving the overall performance of the conjugates .
Comparison with Similar Compounds
The following table compares m-PEG13-acid with structurally or functionally analogous PEG derivatives, highlighting key differences in molecular features, applications, and chemical reactivity.
*Note: Molecular weight for this compound is estimated based on PEG13’s average mass (~572 Da) plus the carboxylic acid moiety.
Key Findings
Functional Group Diversity :
- This compound ’s terminal carboxylic acid enables direct conjugation to amines, contrasting with m-PEG13-azide ’s azide group, which requires click chemistry partners (e.g., alkynes) .
- HO-PEG13-OH lacks reactive termini beyond hydroxyl groups, limiting its utility in covalent bonding compared to acid- or azide-functionalized PEGs .
- m-PEG2-phosphonic acid ’s phosphonic acid group offers unique metal-binding properties, making it suitable for materials science applications, unlike the biologically focused this compound .
Applications :
- PROTAC Linkers : this compound and m-PEG13-azide are both used in PROTACs, but their conjugation mechanisms differ: acid groups form stable amide bonds, while azides enable rapid, bioorthogonal click reactions .
- Solubility vs. Reactivity : HO-PEG13-OH enhances solubility but lacks the reactive termini of this compound, making it less versatile in drug delivery systems .
- Ester vs. Acid : Methyl propionate-PEG12’s ester group is hydrolytically labile, suitable for prodrugs, whereas this compound’s carboxylic acid provides a stable linkage .
Molecular Weight and Chain Length :
- Longer PEG chains (e.g., PEG13 vs. PEG2 in m-PEG2-phosphonic acid) improve steric shielding and prolong circulation time in vivo, critical for therapeutic efficacy .
Notes
- Emerging Trends : Increasing use of click chemistry-compatible PEGs (e.g., azides) highlights a shift toward modular drug design, though acid-terminated PEGs remain staples in traditional bioconjugation .
Biological Activity
m-PEG13-acid, a derivative of polyethylene glycol (PEG), has garnered attention in the biomedical field due to its unique properties that enhance drug delivery systems. This article explores its biological activity, focusing on its role as a linker in drug conjugates, its effects on solubility and stability, and its potential applications in therapeutic settings.
Structure and Properties
This compound consists of a polyethylene glycol chain terminated with a carboxylic acid functional group. This structure imparts both hydrophilicity and functionality, making it suitable for various biochemical applications. The hydrophilic nature of this compound minimizes immunogenicity, which is crucial for maintaining safety in therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to:
- Enhance Solubility : By increasing the solubility of conjugated drugs, this compound improves their bioavailability.
- Stabilize Drug Conjugates : The compound's structure allows for stable conjugation with drugs or proteins, facilitating better pharmacokinetics.
- Reduce Toxicity : Its hydrophilic nature helps decrease the toxicity of the conjugated drugs, making them safer for use in vivo.
Applications in Drug Delivery
This compound is widely used as a linker in the synthesis of bioconjugates. It plays a critical role in:
- Pharmaceutical Formulations : Enhancing the pharmacokinetics and therapeutic efficacy of various drugs.
- Bioconjugation Techniques : Facilitating the attachment of drugs and proteins to improve their delivery and effectiveness.
Table 1: Comparison of this compound with Other PEG Derivatives
Property | This compound | PEGylated Proteins | Other PEG Derivatives |
---|---|---|---|
Solubility | High | Varies | High |
Immunogenicity | Low | Moderate | Variable |
Stability | High | Moderate to High | Variable |
Application | Drug delivery | Therapeutics | Cosmetics, Biologics |
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound in various applications:
- Drug Delivery Systems : Research indicates that this compound significantly enhances the stability and solubility of conjugated drugs, leading to improved therapeutic outcomes. For instance, studies show that drugs linked with this compound exhibit prolonged circulation times and reduced renal clearance compared to non-modified counterparts.
- Immunogenicity Assessments : In a study assessing the immunogenicity of PEGylated compounds, it was found that this compound resulted in a lower incidence of anti-PEG antibodies compared to other PEG derivatives. This finding suggests that this compound may be preferable for therapeutic applications where minimizing immune responses is critical .
- Biodistribution Studies : Investigations into the biodistribution of this compound-conjugated drugs reveal that these compounds tend to accumulate more effectively at target sites while exhibiting lower systemic toxicity. This property is particularly advantageous in cancer therapy, where targeted drug delivery is essential for minimizing side effects.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing m-PEG13-acid with high purity, and how can reaction efficiency be quantified?
Synthesis involves methoxy-PEG chain elongation followed by terminal acid functionalization. Key steps include:
- Purification : Use size-exclusion chromatography (SEC) or preparative HPLC to remove unreacted PEG precursors and byproducts .
- Quantification : Monitor reaction progress via <sup>1</sup>H NMR (e.g., disappearance of precursor peaks at δ 3.38 ppm for methoxy groups) .
- Yield optimization : Adjust stoichiometry of activating agents (e.g., EDCI/NHS) and monitor pH to stabilize the carboxylic acid terminus .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- NMR : Confirm PEG chain length via integration of terminal methoxy (~δ 3.38 ppm) and acid protons (~δ 12-13 ppm) .
- MALDI-TOF MS : Verify molecular weight distribution and detect impurities (e.g., PEG diacids from oxidation) .
- HPLC : Use C18 columns with UV detection at 210 nm to assess purity (>95% required for biomedical applications) .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for this compound across different solvent systems?
- Systematic testing : Compare solubility in aqueous buffers (pH 2–9) and organic solvents (e.g., DMSO, THF) under controlled temperature .
- Data normalization : Account for batch-to-batch PEG polydispersity by normalizing solubility to PEG chain length (e.g., using SEC data) .
- Contradiction analysis : Cross-reference with literature on PEG hydration dynamics and solvent dielectric constants to identify outliers .
Q. What experimental strategies minimize hydrolysis of the this compound ester bond during bioconjugation reactions?
- pH control : Maintain reaction pH ≤ 6.5 to reduce nucleophilic attack on the ester .
- Temperature optimization : Conduct reactions at 4°C in anhydrous DMF or DMSO to slow hydrolysis .
- Real-time monitoring : Use FTIR to track ester carbonyl peak (~1730 cm<sup>-1</sup>) and adjust conditions dynamically .
Q. How do researchers validate the absence of endotoxins in this compound batches intended for in vivo studies?
- LAL assay : Follow USP <85> guidelines with a sensitivity limit of 0.05 EU/mL .
- Pre-treatment : Passivate glassware and use low-endotoxin solvents (e.g., ultrapure water filtered through 0.22 μm membranes) .
- Positive controls : Include LPS-spiked samples to confirm assay validity .
Q. Methodological Challenges in Data Interpretation
Q. How should researchers address discrepancies between theoretical and observed molecular weights in this compound?
- Polydispersity correction : Calculate the dispersity index (Đ = Mw/Mn) via SEC-MALS and adjust theoretical values accordingly .
- Batch analysis : Compare multiple synthesis batches to distinguish systematic errors (e.g., incomplete termination) from stochastic variability .
Q. What statistical approaches are appropriate for analyzing dose-response data in this compound drug delivery studies?
- Non-linear regression : Fit data to Hill-Langmuir equations to estimate EC50 and cooperativity coefficients .
- Error propagation : Use Monte Carlo simulations to account for uncertainties in PEGylation efficiency and drug loading .
Comparative and Application-Oriented Questions
Q. How does this compound compare to shorter-chain PEG derivatives (e.g., m-PEG8-acid) in nanoparticle stabilization?
- Hydrodynamic radius : Measure via dynamic light scattering (DLS) to correlate PEG length with colloidal stability .
- Critical micelle concentration (CMC) : Determine using pyrene fluorescence assays; longer PEGs typically lower CMC .
Q. What in vitro assays best predict the in vivo performance of this compound-conjugated therapeutics?
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H56O15/c1-31-4-5-33-8-9-35-12-13-37-16-17-39-20-21-41-24-25-43-27-26-42-23-22-40-19-18-38-15-14-36-11-10-34-7-6-32-3-2-28(29)30/h2-27H2,1H3,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQVDBLIIIQXET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H56O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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